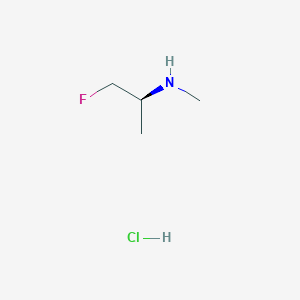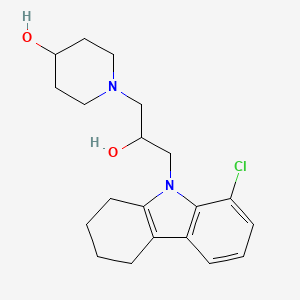
1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, stereoselective processes, and the formation of specific geometric configurations. For instance, the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences from optically active precursors . Similarly, chloro-diorganotin(IV) complexes were synthesized by reacting diorganotin dichloride with 4-methyl-1-piperidine carbodithioic acid in anhydrous toluene . These methods may provide a foundation for the synthesis of the compound , which likely requires careful control of stereochemistry and the use of specific reagents and catalysts.
Molecular Structure Analysis
The molecular structure of a compound significantly influences its pharmacological profile. For example, the paper discussing the synthesis of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles found that the pharmacological activities of optical isomers varied, with (+) isomers being more potent than their corresponding (-) isomers . The X-ray crystal structures of chloro-diorganotin(IV) complexes revealed a trigonal bipyramid geometry . These findings suggest that the three-dimensional arrangement of atoms within a molecule can affect its biological interactions and efficacy.
Chemical Reactions Analysis
The reactivity of a compound with other chemicals is crucial for understanding its behavior in biological systems. The papers provided do not directly discuss the chemical reactions of the compound , but they do mention the antimicrobial activity of synthesized complexes and the receptor profile of cannabinoid antagonists . These studies imply that the compound "1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol" may also interact with biological receptors and could possess antimicrobial properties, which would be determined by its specific chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its application in a biological context. While the papers do not provide direct information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the antimicrobial activity of chloro-diorganotin(IV) complexes suggests that these compounds are stable enough to interact with and inhibit microbial growth . The binding affinities of 4-(piperidin-4-yl)-1-hydroxypyrazole analogues at GABAA receptors indicate that these compounds can cross biological membranes and engage with receptor sites . These properties are likely relevant to the compound "1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol" and would need to be experimentally determined.
科学的研究の応用
Pharmacological Properties and Therapeutic Applications
Compounds with complex structures similar to the one often undergo extensive pharmacological evaluation to determine their therapeutic potential. For example, novel orexin receptor antagonists have been studied for their role in treating insomnia, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of such compounds in humans (Renzulli et al., 2011). Similarly, the metabolic fate of other pharmacologically active compounds, such as irinotecan, has been correlated with its therapeutic effects and side effects, emphasizing the relevance of metabolic studies (Gupta et al., 1994).
Metabolism and Excretion
Understanding the metabolic pathways and excretion of chemical compounds is crucial for their development into therapeutic agents. The metabolism of compounds like L-735,524, a potent HIV-1 protease inhibitor, has been extensively studied to determine the primary pathways of metabolism and elimination, providing a basis for optimizing dosing strategies and minimizing side effects (Balani et al., 1995). This type of research is pivotal for compounds with complex structures, as it helps in understanding their pharmacokinetics and optimizing their therapeutic efficacy.
特性
IUPAC Name |
1-[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-6-3-5-17-16-4-1-2-7-19(16)23(20(17)18)13-15(25)12-22-10-8-14(24)9-11-22/h3,5-6,14-15,24-25H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKJXYIKVYSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCC(CC4)O)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

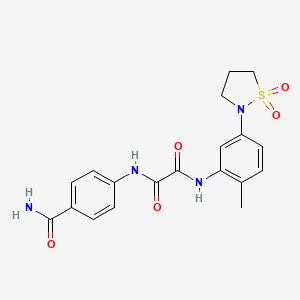
![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
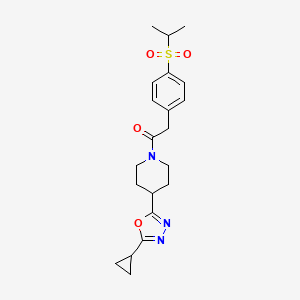
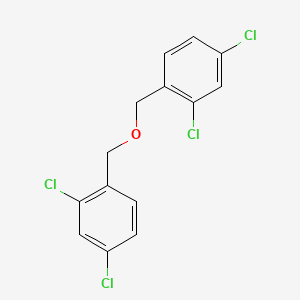
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
